molecular formula C17H23N3O5S B5546172 (4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide

(4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide

Cat. No. B5546172
M. Wt: 381.4 g/mol
InChI Key: PPZYAILAXPJFPL-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, often starting from simple precursors. For example, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides involves reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol (Hassan et al., 2014). This process exemplifies the typical complexity and specificity of reactions required to synthesize such molecules.

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using various analytical techniques, including IR, MS, 1H-NMR, and 13C-NMR spectroscopy. These techniques provide detailed insights into the molecular architecture, such as the positioning of substituents and the overall 3D conformation, which are crucial for understanding the molecule's properties and reactivity (Hassan et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving this molecule and its derivatives are diverse, ranging from cyclocondensations to multicomponent reactions (MCRs), which often result in the formation of novel heterocyclic compounds. For instance, the reaction of alkyl or aryl hydrazine hydrochlorides with 4-cyano-3-oxotetrahydrothiophene in refluxing ethanol yields 2-alkylor 2-aryl-3-aminothieno[3,4c ]pyrazoles, demonstrating regioselective transformations that are key to synthesizing these compounds (Baraldi et al., 1998).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting points, and crystalline structure, are determined by their molecular structure. These properties are essential for understanding the compound's stability, formulation potential, and suitability for specific applications. However, specific details on the physical properties of the molecule are scarce and would typically require experimental determination.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are crucial for exploiting these molecules in various applications. For example, the ability of related compounds to undergo cyclization or react with isocyanides indicates a high degree of functional versatility, which is essential for chemical synthesis and modification (Tian et al., 2015).

Scientific Research Applications

Synthesis and Characterization

  • Cytotoxicity Evaluation : A study by Hassan et al. (2014) focused on the synthesis of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells.

Biological Evaluation and Molecular Docking

  • Antitumor Activity : Fahim and Shalaby (2019) synthesized novel benzenesulfonamide derivatives and conducted in vitro antitumor activity evaluation against HepG2 and MCF-7 cell lines. They also performed molecular docking to evaluate the potential interaction of these compounds against KSHV thymidylate synthase complex.

Antimicrobial and Antitubercular Activities

  • Antimicrobial Properties : Research by Ahmad et al. (2016) on novel pyrazoline derivatives showed significant antibacterial activity against various organisms, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

  • Antitubercular Properties : The same study by Ahmad et al. (2016) also demonstrated the antitubercular activity of these compounds against Mycobacterium tuberculosis, showing superior activity compared to the reference drug Streptomycin.

Synthesis of Novel Derivatives

  • Heterocyclic Synthesis : A study by Fadda et al. (2012) used key intermediates for the synthesis of various heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives.

Antioxidant Studies

  • Antioxidant Activity : Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl derivatives and evaluated them for their antioxidant activities. Many compounds were found to possess moderate to significant radical scavenging activity.

Antibacterial and Anti-Inflammatory Activities

  • Antibacterial and Anti-Inflammatory Agents : The study by Kendre et al. (2015) synthesized a new series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, evaluating them for their antibacterial and anti-inflammatory activities.

properties

IUPAC Name

(4aS,7aR)-1-[2-(4-hydroxyphenyl)acetyl]-N,N-dimethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-18(2)17(23)20-8-7-19(14-10-26(24,25)11-15(14)20)16(22)9-12-3-5-13(21)6-4-12/h3-6,14-15,21H,7-11H2,1-2H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZYAILAXPJFPL-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(C2C1CS(=O)(=O)C2)C(=O)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aS,7aR)-1-[2-(4-hydroxyphenyl)acetyl]-N,N-dimethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.